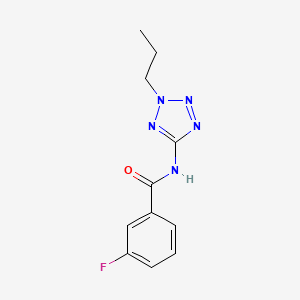

3-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-(2-propyltetrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN5O/c1-2-6-17-15-11(14-16-17)13-10(18)8-4-3-5-9(12)7-8/h3-5,7H,2,6H2,1H3,(H,13,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGFAWPCCRRSOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358417 | |

| Record name | 3-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638146-40-4 | |

| Record name | 3-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Fluoro N 2 Propyl 2h Tetrazol 5 Yl Benzamide

Exploration of Synthetic Routes to the Core 3-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide Structure

The construction of the this compound core structure is most efficiently achieved through the coupling of two key intermediates: 3-fluorobenzoyl chloride and 2-propyl-2H-tetrazol-5-amine. This approach allows for a convergent synthesis, where the two main fragments are prepared separately and then joined in the final step.

Preparation of 3-fluorobenzoyl chloride:

3-Fluorobenzoyl chloride is a readily available starting material. It can be synthesized from 3-fluorobenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent.

Synthesis of 2-propyl-2H-tetrazol-5-amine:

The synthesis of the 2-propyl-2H-tetrazol-5-amine intermediate is a multi-step process. A common route begins with the [3+2] cycloaddition of an azide source with a nitrile. In this case, starting with cyanamide and sodium azide would form 5-aminotetrazole. The subsequent selective N-alkylation of the tetrazole ring is a critical step. Alkylation of 5-aminotetrazole with a propyl halide (e.g., 1-bromopropane) can lead to a mixture of N1 and N2 isomers. Reaction conditions can be optimized to favor the formation of the desired N2-propyl isomer.

Final Amide Coupling:

The final step involves the acylation of 2-propyl-2H-tetrazol-5-amine with 3-fluorobenzoyl chloride. This is a standard amide bond formation reaction, typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct. The reaction is generally performed in an aprotic solvent such as dichloromethane or tetrahydrofuran.

Table 1: Proposed Synthetic Route for this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-fluorobenzoic acid | Thionyl chloride (SOCl₂), reflux | 3-fluorobenzoyl chloride |

| 2 | Cyanamide, Sodium azide | Acid, Water | 5-aminotetrazole |

| 3 | 5-aminotetrazole | 1-Bromopropane, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-propyl-2H-tetrazol-5-amine |

| 4 | 2-propyl-2H-tetrazol-5-amine, 3-fluorobenzoyl chloride | Pyridine, Dichloromethane | This compound |

Strategies for Modifying the Benzamide (B126) and Tetrazole Moieties of this compound

Modification of the core structure is crucial for developing analogues with potentially improved properties. These modifications can be targeted at either the benzamide portion or the tetrazole ring.

Modification of the Benzamide Moiety:

The benzamide part of the molecule can be readily modified by using different substituted benzoyl chlorides in the final coupling step. This allows for the introduction of a wide variety of functional groups on the phenyl ring. The nature and position of these substituents can significantly influence the electronic and steric properties of the molecule.

Examples of modifications include:

Introduction of different halogen atoms: Replacing the fluorine at the 3-position with chlorine, bromine, or iodine.

Varying the substitution pattern: Moving the fluoro group to the 2- or 4-position, or introducing multiple substituents.

Introducing other functional groups: Incorporating electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) to modulate the electronic character of the ring.

Modification of the Tetrazole Moiety:

The tetrazole ring offers several positions for modification. The most accessible for creating diversity is the N-propyl group.

Strategies for tetrazole modification include:

Varying the N-alkyl substituent: A range of alkyl halides can be used in the alkylation of 5-aminotetrazole to introduce different alkyl chains (e.g., ethyl, butyl, isopropyl). This can alter the lipophilicity and steric bulk of the molecule.

Introducing functionalized alkyl groups: Using alkyl halides bearing additional functional groups (e.g., hydroxyl, amino, ether) can provide sites for further derivatization.

Synthesis of N-aryl analogues: While more complex, N-arylation of the tetrazole ring can be achieved using specific coupling reactions, introducing an aromatic substituent instead of the propyl group.

Table 2: Examples of Potential Modifications

| Moiety | Position of Modification | Example of Modification | Potential Starting Material |

| Benzamide | 3-position of phenyl ring | Replacement of Fluoro with Chloro | 3-chlorobenzoyl chloride |

| Benzamide | 4-position of phenyl ring | Addition of a Methoxy group | 3-fluoro-4-methoxybenzoyl chloride |

| Tetrazole | N2-position | Replacement of Propyl with Ethyl | 1-bromoethane |

| Tetrazole | N2-position | Introduction of a benzyl group | Benzyl bromide |

Advancements in Stereoselective Synthesis of Analogues

The development of stereoselective synthetic methods is essential for preparing chiral analogues of this compound. Chirality can be introduced at various points in the molecule, most notably on the N-alkyl substituent of the tetrazole ring.

Diastereoselective and Enantioselective Approaches:

If a chiral center is present in either the amine or the acyl chloride starting material, the final coupling reaction can proceed with a degree of diastereoselectivity. However, for the synthesis of enantiomerically pure compounds, asymmetric synthesis methodologies are required.

Synthesis of Chiral N-alkylated Tetrazoles:

One approach to introducing stereochemistry is to use a chiral alkylating agent for the tetrazole nitrogen. For instance, using a chiral propyl halide derivative would lead to a chiral N-substituent.

Asymmetric Catalysis:

More advanced strategies involve the use of chiral catalysts to control the stereochemical outcome of a reaction. For the synthesis of chiral amides, various catalytic methods are being explored. While direct asymmetric amidation is challenging, catalytic methods for the synthesis of chiral amines, which can then be acylated, are well-established. wiley.com

For example, the synthesis of a chiral analogue could involve the asymmetric synthesis of a chiral amine precursor to the tetrazole or the use of a chiral auxiliary. Recent advances in copper-catalyzed reactions have shown promise for the stereoselective formation of C-N bonds, which could potentially be adapted for the synthesis of chiral amides. acs.org

Table 3: Approaches to Stereoselective Synthesis

| Strategy | Description | Example |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Use of (S)-1-bromo-2-methylpropane as the alkylating agent to introduce a chiral isobutyl group. |

| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to guide the stereochemical outcome of a reaction, followed by its removal. | An auxiliary attached to the amine could direct the acylation process. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. nih.gov | A transition-metal complex with a chiral ligand could catalyze the N-alkylation of the tetrazole or the amide formation. acs.org |

Advanced Structural Characterization and Conformational Analysis of 3 Fluoro N 2 Propyl 2h Tetrazol 5 Yl Benzamide

Detailed Spectroscopic Analysis for Elucidating Molecular Architecture

To determine the molecular architecture of 3-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, a combination of advanced spectroscopic techniques would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would be used to identify the number and environment of protons. Key signals would include those for the propyl group (a triplet for the terminal methyl, a sextet for the methylene (B1212753) adjacent to the methyl, and a triplet for the methylene attached to the tetrazole), distinct aromatic protons on the fluorobenzoyl ring, and potentially the amide proton.

¹³C NMR: Would provide information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon, the carbons of the tetrazole and fluorophenyl rings, and the carbons of the propyl group. The chemical shift of the tetrazole carbon would be crucial in confirming the N-2 substitution pattern. For example, in related 2,5-disubstituted tetrazoles, the carbon chemical shift is a key differentiator from the 1,5-disubstituted isomers. mdpi.com

¹⁹F NMR: A singlet would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom on the benzoyl ring.

2D NMR Techniques: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be vital to definitively assign all proton and carbon signals and to establish connectivity within the molecule. For instance, HMBC could show correlations between the amide proton and the carbonyl carbon, as well as between the propyl protons and the tetrazole ring carbons. mdpi.com

Vibrational Spectroscopy:

Infrared (IR) Spectroscopy: Would be used to identify key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the amide, the C=O stretching of the amide, C-N stretching, and C-F stretching. The position of the C=O band can provide insights into intramolecular hydrogen bonding.

Raman Spectroscopy: Would complement the IR data, particularly for vibrations that are weak in the IR spectrum.

X-ray Crystallographic Investigations of this compound and Relevant Congeners

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule in the solid state. This analysis would yield precise data on bond lengths, bond angles, and torsion angles.

Expected Data from Crystallographic Studies:

| Parameter | Expected Information |

| Crystal System & Space Group | Fundamental crystallographic parameters of the solid-state packing. |

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the repeating unit in the crystal lattice. |

| Bond Lengths | Precise measurements of all covalent bonds (e.g., C=O, C-N, N-N, C-F). |

| Bond Angles | The angles between adjacent bonds, defining the geometry around each atom. |

| Torsion Angles | The dihedral angles between the planes defined by the benzamide (B126) and tetrazole moieties, which are crucial for understanding the molecule's conformation. |

| Intermolecular Interactions | Identification of hydrogen bonds (e.g., N-H···N), π-stacking, and other non-covalent interactions that dictate the crystal packing. |

Studies on similar benzamide structures have shown that the planarity of the amide group and the dihedral angles between the aromatic rings are key conformational features. nih.govnih.gov For example, in 3-fluoro-N-(p-tolyl)benzamide, the amide plane is twisted with respect to both benzene (B151609) rings. nih.gov

Analysis of Intramolecular Interactions and Tautomerism within the Compound Structure

Tautomerism is a significant consideration for tetrazole-containing compounds. While the N-propyl group at the 2-position of the tetrazole ring in the target molecule prevents proton tautomerism of the tetrazole ring itself, the amide-imidol tautomerism of the benzamide linkage is a possibility, though the amide form is generally much more stable. Spectroscopic and crystallographic data would be essential to confirm the dominant tautomeric form.

Conformational Dynamics and Stability Studies via Computational and Experimental Methods

Computational Modeling:

Density Functional Theory (DFT): Would be used to calculate the energies of different possible conformers (e.g., rotations around the C-N amide bond and the bond connecting the benzamide to the tetrazole). This would help identify the most stable conformations in the gas phase.

Molecular Dynamics (MD) Simulations: Could be employed to study the conformational dynamics of the molecule in solution, providing insights into its flexibility and the barriers to rotation around key single bonds. Computational studies on related N-(thiazol-2-yl)benzamide structures have been used to understand conformational preferences and the role of intramolecular interactions. researchgate.net

Experimental Methods:

Variable Temperature NMR: This technique could be used to study dynamic processes, such as restricted rotation around the amide bond. Changes in the NMR spectra as a function of temperature can provide information on the energy barriers between different conformations.

Lanthanide-Induced Shift (LIS) NMR: Could be used to gain further insight into the solution-state conformation of the molecule. rsc.org

Computational Chemistry and Molecular Modeling Studies of 3 Fluoro N 2 Propyl 2h Tetrazol 5 Yl Benzamide

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Physicochemical Profiles

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. mdpi.comnih.gov For 3-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, methods such as Density Functional Theory (DFT) are employed to achieve a balance between computational cost and accuracy. acs.orgnih.gov These calculations can predict a wide array of molecular properties.

The optimized 3D geometry of the molecule is the primary output, providing precise bond lengths, bond angles, and dihedral angles. From this optimized structure, electronic properties are determined. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic and nucleophilic attack. The fluorine atom, for instance, would create a region of negative potential, while the amide proton would be in a region of positive potential.

Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), offer a quantitative measure of the molecule's reactivity and stability. worldscientific.comscielo.org.mx These descriptors are crucial for predicting how the molecule might behave in a biological environment.

Table 1: Hypothetical Quantum Mechanical Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability. |

| Ionization Potential | 7.2 eV | Energy required to remove an electron. |

| Electron Affinity | 1.5 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 4.35 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.32 | Propensity to accept electrons. |

Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations for a molecule of this nature.

Molecular Docking Simulations to Predict Binding Modes with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this is used to predict how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein. nih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are then evaluated using a scoring function, which estimates the binding affinity. frontiersin.orgresearchgate.net The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. rsc.orgcomputabio.com For example, the amide group of the compound could act as a hydrogen bond donor and acceptor, while the fluorobenzyl and propyl groups could engage in hydrophobic interactions.

Table 2: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Details |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding. |

| Hydrogen Bonds | 3 | Amide N-H with Asp145; Amide C=O with Lys33; Tetrazole N with Ser89. |

| Hydrophobic Interactions | 5 | Phenyl ring with Leu25, Val78; Propyl group with Ile130, Ala45. |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

Molecular Dynamics Simulations to Investigate Ligand-Target Recognition and Conformational Ensembles

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. iaanalysis.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of interactions. acs.orgmdpi.com

An MD simulation of the this compound-protein complex, solvated in a water box with ions to mimic physiological conditions, can be run for nanoseconds or even microseconds. nih.gov Analysis of the simulation trajectory can reveal the stability of the initial docking pose, the persistence of key interactions, and the flexibility of different parts of the ligand and protein. researchgate.netrsc.org This information is crucial for confirming the viability of a proposed binding mode and understanding the energetic contributions of various interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. fiveable.mewikipedia.org To build a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined activities is required.

For each compound in the series, a set of molecular descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. neovarsity.orgresearchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the activity. drugdesign.orgresearchgate.net A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thus guiding the design of more potent analogs. nih.govmdpi.com

Ligand-Based and Structure-Based Drug Design Principles Applied to the Compound Class

The computational studies on this compound and its analogs fall under the broader strategies of ligand-based and structure-based drug design. iaanalysis.comslideshare.netquora.com

Structure-based drug design (SBDD) relies on the 3D structure of the biological target. extrapolations.comnih.gov The insights gained from molecular docking and MD simulations of this compound within the target's binding site can be used to rationally design modifications to the molecule that enhance its binding affinity and selectivity. tandfonline.comvensel.org For example, if a vacant hydrophobic pocket is identified near the propyl group, extending this chain might lead to improved activity.

Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. nih.gov This approach uses the information from a set of known active molecules. quora.com Pharmacophore modeling, a key LBDD technique, can be used to identify the essential 3D arrangement of chemical features required for biological activity. rsc.orgcomputabio.comnih.gov A pharmacophore model derived from a series of active tetrazolyl benzamides could be used to screen large compound libraries for new molecules with the potential to be active. researchgate.netbenthamscience.com

Structure Activity Relationship Sar Studies on 3 Fluoro N 2 Propyl 2h Tetrazol 5 Yl Benzamide Analogues

Systematic Substituent Effects on the Benzamide (B126) Moiety

The benzamide moiety serves as a critical recognition element, and the nature and position of its substituents significantly modulate biological activity. For the parent compound, the fluorine atom at the 3-position is a key feature. SAR studies on related N-aryl benzamide series reveal distinct trends. semanticscholar.orgmdpi.com

Position of Substitution : Moving the fluoro substituent from the 3-position (meta) to the 2-position (ortho) or 4-position (para) often leads to a decrease in activity. The meta position appears optimal for placing the electronegative group in a key interaction zone of the target's binding pocket. Substitution at the ortho position can lead to steric hindrance, forcing the benzamide out of its ideal binding conformation. u-strasbg.fr

Nature of the Substituent : Replacing the 3-fluoro group with other halogens (Cl, Br) can have variable effects. While a slight increase in size to chlorine may be tolerated, larger halogens like bromine often result in reduced potency, suggesting a tightly constrained pocket.

Electronic Effects : Introducing electron-donating groups (e.g., methoxy, methyl) or stronger electron-withdrawing groups (e.g., cyano, trifluoromethyl) at the 3-position can alter the electronic distribution of the phenyl ring and the hydrogen-bonding capability of the amide linker. Studies on analogous series have shown that a 3-fluorophenyl group is often equipotent or more potent than analogues with 3-methyl or 3-ethoxy groups. semanticscholar.org

Multiple Substitutions : The addition of a second substituent on the benzamide ring, for example, a 2-fluoro-4-methoxy pattern, has been shown in some N-tetrazolylphenyl benzamide series to produce highly potent compounds, indicating that additional interactions can be exploited. nih.gov

The following table illustrates the representative effects of substitutions on the benzamide ring, based on SAR trends observed in analogous compound series.

| Compound | R1 | R2 | Relative Potency |

| Reference | 3-F | H | ++++ |

| Analogue 1a | 2-F | H | ++ |

| Analogue 1b | 4-F | H | +++ |

| Analogue 1c | 3-Cl | H | +++ |

| Analogue 1d | 3-CH₃ | H | ++ |

| Analogue 1e | 3-OCH₃ | H | ++ |

| Analogue 1f | 2-F | 4-OCH₃ | +++++ |

Data is representative and compiled from qualitative SAR trends in related chemical series. semanticscholar.orgnih.gov

Impact of Variations in the Tetrazole Ring and its N-Substitutions

Isomerism of the Tetrazole Ring : The linkage to the benzamide core can occur via different isomers of the tetrazole. The 2H-tetrazol-5-yl isomer, as seen in the parent compound, is distinct from the 1H-tetrazol-5-yl isomer. The specific orientation of the N-substituent and the nitrogen atoms in the ring is critical for establishing key interactions with the biological target. In many inhibitor series, the 2-substituted isomer is preferred over the 1-substituted counterpart.

N-Alkyl Substitution : The N-propyl group plays a significant role in defining the lipophilicity and steric profile of this region of the molecule.

Chain Length : Varying the alkyl chain length (e.g., ethyl, butyl) can fine-tune the van der Waals interactions within a hydrophobic sub-pocket of the target. An optimal chain length is often observed, with both shorter and longer chains leading to a loss of potency.

Branching : Introducing branching, such as an isopropyl or isobutyl group, can provide greater steric bulk. This can be beneficial if the binding pocket is accommodating, but detrimental if the pocket is narrow.

Cyclic Substituents : Replacing the n-propyl group with a cyclopropyl (B3062369) or cyclobutyl moiety can introduce conformational rigidity, which may lock the molecule into a more favorable binding conformation, potentially increasing potency and selectivity.

The table below summarizes the impact of modifying the N-substituent on the tetrazole ring.

| Compound | N-Substituent (R) | Relative Potency |

| Reference | n-Propyl | ++++ |

| Analogue 2a | Ethyl | +++ |

| Analogue 2b | n-Butyl | +++ |

| Analogue 2c | Isopropyl | ++++ |

| Analogue 2d | Cyclopropyl | +++++ |

Data is representative and based on general principles observed in medicinal chemistry programs targeting transporters.

Identification of Key Pharmacophoric Features Essential for Biological Activity

Based on SAR studies of the benzamide-tetrazole scaffold and related GlyT1 inhibitors, a consistent pharmacophore model emerges. mdpi.com This model highlights the essential structural features and their spatial arrangement required for high-affinity binding.

Substituted Aromatic Ring (A) : This is typically the benzamide portion. An aromatic ring with a specific substitution pattern is required. A small, electronegative substituent (like fluorine) at the meta-position is often optimal for interaction, likely acting as a hydrogen bond acceptor or engaging in favorable electrostatic interactions.

Hydrogen Bond Donor/Acceptor Unit (B) : The central amide linker (-CONH-) is a crucial pharmacophoric element. The NH group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. The planarity and rigidity of this linker are critical for correctly orienting the two flanking aromatic/heterocyclic systems.

Negatively Ionizable Group/Mimic (C) : The tetrazole ring is a key feature, serving as a bioisostere of a carboxylic acid. At physiological pH, it can be deprotonated, carrying a negative charge that allows for a critical ionic interaction with a positively charged residue (e.g., arginine or lysine) in the target's binding site.

Hydrophobic Moiety (D) : The N-propyl group on the tetrazole ring occupies a hydrophobic pocket. The size, shape, and lipophilicity of this group are determining factors for potency, as it engages in van der Waals interactions that anchor the ligand in the binding site.

Correlation of Structural Modifications with Observed Efficacy and Potency

The SAR data allows for a direct correlation between specific structural changes and the resulting biological activity.

Benzamide Substituents and Potency : As demonstrated in section 6.1, potency is highly sensitive to the substituent pattern on the benzamide ring. The high potency associated with the 3-fluoro group suggests a specific and favorable interaction with the target protein. Modifications that disrupt this interaction, either through steric clash (ortho-substituents, bulky groups) or suboptimal electronics (large electron-donating groups), lead to a quantifiable decrease in potency (e.g., higher IC50 or EC50 values). semanticscholar.org

Tetrazole N-Alkyl Group and Lipophilicity/Potency Trade-off : Modifications to the N-alkyl group directly impact the molecule's lipophilicity (logP). Increasing the chain length from ethyl to propyl to butyl generally increases lipophilicity. While this may enhance binding in a hydrophobic pocket up to a point, excessive lipophilicity can negatively affect solubility and other pharmacokinetic properties. The optimal potency observed with a propyl or isopropyl group indicates a binding pocket of a specific size and shape.

Amide Linker Rigidity : Any modification that alters the geometry of the amide bond, such as its replacement with a more flexible or rigid linker, typically results in a significant loss of activity. This underscores its role as a structurally critical scaffold element that maintains the precise distance and orientation between the benzamide ring and the tetrazole moiety.

Design and Evaluation of Bioisosteres and Scaffold Hopping Strategies for the Benzamide-Tetrazole Core

To optimize properties and explore novel chemical space, medicinal chemists employ strategies like bioisosteric replacement and scaffold hopping. nih.govresearchgate.net

Bioisosteric Replacements : Bioisosterism involves substituting a part of the molecule with a chemical group that retains similar physical and chemical properties, leading to similar biological activity. u-strasbg.frnih.gov

For the Tetrazole Ring : The tetrazole ring itself is a classic bioisostere for a carboxylic acid. Other potential replacements that can mimic its acidic nature and interaction profile include other acidic heterocycles like a 1,2,4-oxadiazol-5(4H)-one or a triazole variant. Evaluating these replacements can lead to compounds with modulated pKa, improved metabolic stability, or different patentability.

Scaffold Hopping : This more advanced strategy involves replacing the entire benzamide-tetrazole core with a structurally distinct scaffold that maintains the key pharmacophoric features in the same 3D orientation. researchgate.netnih.gov For instance, a novel bicyclic or constrained heterocyclic system could be designed to position a substituted aryl group, a hydrogen bond donor/acceptor, and a hydrophobic group in a spatially equivalent manner to the original scaffold. nih.gov The goal of scaffold hopping is often to discover new chemotypes with significantly improved properties, such as enhanced CNS penetration for neurological targets or to circumvent patent limitations of existing chemical series. nih.gov

Translational Potential and Therapeutic Outlook of 3 Fluoro N 2 Propyl 2h Tetrazol 5 Yl Benzamide

Identification of Promising Preclinical Therapeutic Applications and Disease Areas

The therapeutic potential of 3-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide can be inferred by examining analogous chemical structures and their validated biological activities. The core moieties of this compound—the benzamide (B126) and the tetrazole ring—are prevalent in numerous biologically active agents.

G Protein-Coupled Receptor 35 (GPR35) Agonism:

Recent research has highlighted N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as potent agonists for the G protein-coupled receptor 35 (GPR35). nih.govlookchem.com GPR35 is an orphan receptor that has been identified as a potential therapeutic target for a range of conditions, including pain, inflammatory diseases, and metabolic disorders. nih.gov Studies have demonstrated that the introduction of a tetrazol-5-yl group can significantly enhance the potency of GPR35 agonists. nih.govlookchem.com Notably, a derivative featuring a 2-fluoro-4-methoxybenzamide (B1319559) moiety displayed high agonistic activity, suggesting that the fluorine substitution present in this compound could be favorable for this target. nih.gov

Angiotensin II Receptor Antagonism:

The tetrazole ring is a well-known bioisostere for a carboxylic acid group and is a key component of the widely used angiotensin II receptor blockers (ARBs), such as valsartan. mdpi.comnih.gov These drugs are mainstays in the treatment of hypertension. The general structure of this compound shares features with this class of drugs, indicating a potential application in cardiovascular diseases. mdpi.comnih.gov

Anticancer and Lipoxygenase Inhibition:

Furthermore, various benzamide derivatives have been investigated for their anticancer properties. For instance, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have shown potential as lipoxygenase inhibitors with anticancer activity. brieflands.com The incorporation of a fluorine atom can often enhance the metabolic stability and binding affinity of drug candidates, a strategy that is well-documented in medicinal chemistry. sci-hub.st

Table 1: Potential Therapeutic Targets and Disease Areas Based on Analogous Compounds

| Therapeutic Target | Disease Area | Rationale from Analogous Compounds |

|---|---|---|

| GPR35 | Pain, Inflammation, Metabolic Diseases | N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives are potent GPR35 agonists. nih.govlookchem.com |

| Angiotensin II Receptor | Hypertension, Cardiovascular Disease | The tetrazole moiety is a key feature of angiotensin II receptor blockers like valsartan. mdpi.comnih.gov |

Challenges and Opportunities in Further Preclinical Development

The progression of this compound from a chemical entity to a clinical candidate faces several challenges and opportunities inherent in preclinical drug development.

Challenges:

Target Selectivity: A primary challenge is ensuring high selectivity for the intended biological target to minimize off-target effects. Given that the benzamide and tetrazole scaffolds can interact with multiple receptors, comprehensive screening against a panel of related targets is crucial.

Pharmacokinetic Profile: Achieving a desirable pharmacokinetic profile, including oral bioavailability, metabolic stability, and an appropriate half-life, is a significant hurdle. The N-propyl group on the tetrazole ring will influence lipophilicity and may be subject to metabolic degradation.

Synthetic Feasibility: While the synthesis of tetrazolyl-benzamide derivatives has been described, developing a scalable and cost-effective synthetic route for large-scale production can be challenging. nih.gov

Opportunities:

Fluorine Substitution: The presence of the fluorine atom at the 3-position of the benzamide ring presents a key opportunity. Fluorine can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate the physicochemical properties of the molecule to improve its drug-like characteristics. sci-hub.st

N-Alkylation of the Tetrazole: The N-propyl substitution on the tetrazole ring offers a point for chemical modification to fine-tune the compound's properties. Varying the alkyl chain length or introducing other functional groups could optimize potency, selectivity, and pharmacokinetics.

Established Precedent: The well-documented biological activities of both benzamide and tetrazole-containing compounds provide a solid foundation and a wealth of existing knowledge to guide the preclinical development program. nih.govgoogle.com

Strategic Considerations for Optimizing Lead Candidates from the Compound Class

To advance this compound or related compounds, a systematic lead optimization strategy is essential. This would involve iterative cycles of design, synthesis, and testing to enhance the desired therapeutic properties.

Structure-Activity Relationship (SAR) Studies:

A thorough investigation of the structure-activity relationships is paramount. This would involve synthesizing a library of analogs by modifying three key regions of the molecule:

The Benzamide Ring: Exploring different substitution patterns and types of substituents (e.g., electron-donating vs. electron-withdrawing groups) on the benzamide ring to improve potency and selectivity.

The N-Alkyl Group on the Tetrazole: Synthesizing analogs with different alkyl or other functional groups at this position to optimize pharmacokinetic properties.

The Linker: While not directly applicable to the parent compound, in a broader series, the nature of the linkage between the benzamide and tetrazole-bearing moieties could be varied.

Table 2: Proposed Modifications for Lead Optimization

| Molecular Region | Proposed Modifications | Desired Outcome |

|---|---|---|

| Benzamide Ring | Vary position and nature of substituents (e.g., chloro, methoxy, trifluoromethyl). | Enhanced target binding affinity and selectivity. |

Bioisosteric Replacement:

Systematic bioisosteric replacement could be employed to improve drug-like properties. For example, the tetrazole ring itself is a bioisostere of a carboxylic acid. Further modifications could explore other acidic heterocycles to fine-tune the acidity and pharmacokinetic profile of the compound.

Computational Modeling:

In silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be invaluable in prioritizing the synthesis of new analogs. If a biological target is confirmed, docking studies can help in understanding the binding mode and designing modifications that enhance interactions with the receptor.

By leveraging the insights gained from related chemical series and employing a robust lead optimization strategy, it is plausible that this compound and its derivatives could be developed into promising therapeutic candidates for a variety of diseases.

Conclusion and Future Research Directions

Summary of Key Academic Research Findings for 3-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

A comprehensive review of existing academic literature reveals a significant finding: there is a notable absence of specific research focused on the chemical compound This compound . While extensive research exists on related chemical structures, such as substituted benzamides and various tetrazole derivatives, this particular compound has not been the subject of dedicated synthesis, characterization, or biological evaluation studies in the available scientific literature.

However, based on the well-documented properties of its constituent chemical moieties—the fluorobenzamide and the N-propyl-tetrazole groups—certain potential characteristics can be inferred, which may serve as a foundation for future investigation.

Inferred Properties from Related Compounds:

| Chemical Moiety | Documented Properties in Related Compounds | Potential Relevance to this compound |

| Substituted Benzamides | Exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and multi-targeted inhibitory actions against enzymes like acetylcholinesterase. nih.govmdpi.commdpi.com The amide group is a stable and synthetically accessible functional group. mdpi.com | The benzamide (B126) core suggests that the target compound could be a candidate for screening for various pharmacological activities. |

| Tetrazole Derivatives | The tetrazole ring is a well-known bioisostere for carboxylic acids, often enhancing metabolic stability and lipophilicity in drug candidates. beilstein-journals.orgnih.gov Tetrazole-containing compounds have shown a broad spectrum of biological activities, including antihypertensive, anticancer, and antimicrobial effects. mdpi.comphmethods.netresearchgate.net | The presence of the tetrazole ring indicates that the compound might possess favorable pharmacokinetic properties and could exhibit significant biological activity. |

| Fluorine Substitution | The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, binding affinity, and membrane permeability. nih.gov | The fluoro-substitution on the benzamide ring could potentially enhance the biological efficacy and pharmacokinetic profile of the molecule. |

Identification of Remaining Research Gaps and Unexplored Avenues

The primary and most significant research gap is the complete lack of dedicated studies on This compound . This gap encompasses several fundamental areas of chemical and pharmaceutical research:

Chemical Synthesis and Characterization: There are no published methods for the synthesis of this specific compound. Consequently, its fundamental physicochemical properties, such as melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry), remain uncharacterized.

Biological Activity Screening: The potential pharmacological profile of the compound is entirely unexplored. Its biological effects, whether therapeutic or toxicological, have not been investigated.

Structure-Activity Relationship (SAR) Studies: Without a synthesized compound and biological data, no SAR studies can be conducted to understand how the specific arrangement of its functional groups contributes to any potential activity.

Mechanism of Action: As no biological activity has been identified, the mechanism by which this compound might interact with biological systems is unknown.

Future Prospects for Further Academic Investigation of the Chemical Compound and Its Derivatives

The absence of research on This compound presents a clear opportunity for novel academic investigation. Future research could be systematically structured as follows:

Development of a Synthetic Pathway: The initial and most critical step would be to design and optimize a synthetic route to produce the compound. This could potentially be achieved through the coupling of a 3-fluorobenzoyl chloride with a 5-amino-2-propyl-2H-tetrazole intermediate. The synthesis of N-(tetrazol-5-yl)benzamides has been previously reported and could serve as a starting point for methodology development. prepchem.com

Physicochemical and Structural Characterization: Once synthesized, the compound would require thorough characterization to confirm its identity and purity. This would involve a suite of analytical techniques, including but not limited to:

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Infrared Spectroscopy (IR)

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography to determine its three-dimensional structure.

In Vitro Biological Screening: Drawing inspiration from the known activities of related benzamide and tetrazole compounds, a broad-based in vitro screening campaign could be initiated. nih.govphmethods.net Potential areas for investigation include:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi. nih.gov

Anticancer Activity: Screening against various cancer cell lines.

Enzyme Inhibition Assays: Targeting enzymes relevant to diseases such as inflammation (e.g., cyclooxygenases) or neurodegenerative disorders (e.g., cholinesterases). nih.govmdpi.com

Receptor Binding Assays: Investigating potential interactions with receptors where tetrazole-containing ligands have shown activity, such as angiotensin II receptors. nih.gov

Synthesis of Derivatives for SAR Studies: Following initial biological screening, a series of derivatives could be synthesized to explore the structure-activity relationships. Modifications could include:

Varying the position of the fluorine atom on the benzoyl ring.

Replacing the propyl group on the tetrazole with other alkyl or aryl substituents.

Altering the substitution pattern on the benzamide ring.

This systematic approach would pave the way for a comprehensive understanding of the chemical and biological properties of This compound and its derivatives, potentially leading to the discovery of new lead compounds for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves coupling a fluorobenzoyl chloride derivative with a substituted tetrazole amine. For example, refluxing 3-fluorobenzoyl chloride with 2-propyl-2H-tetrazol-5-amine in anhydrous acetonitrile at 80°C for 4 hours yields the product. Purification via filtration and acetonitrile washing is critical to remove unreacted starting materials . Reaction optimization may include adjusting stoichiometry (1:1 molar ratio), solvent polarity, and temperature to enhance crystallinity and yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do fluorine and tetrazole moieties influence spectral interpretation?

- Methodological Answer :

- ¹H/¹⁹F NMR : The fluorine atom at the 3-position of the benzamide ring induces deshielding in adjacent protons, causing distinct splitting patterns. The tetrazole ring’s protons (if present) may appear as broad singlets due to exchange effects .

- IR Spectroscopy : The carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution mass spectrometry (HR-MS) validates the molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing regioisomers.

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes relevant to bacterial proliferation (e.g., acps-pptase) based on structural analogs’ reported activity .

- Assay Design : Use enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) at varying pH levels to assess pH-dependent activity, as seen in related tetrazolyl derivatives .

- Controls : Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle) to validate results.

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and characterized, and what impact do they have on its physicochemical properties?

- Methodological Answer :

- Techniques :

- PXRD : Compare experimental and simulated powder X-ray diffraction patterns to identify polymorphs (e.g., monoclinic vs. rhombic forms) .

- DSC/TGA : Differential scanning calorimetry (DSC) quantifies melting points and enthalpy changes, while thermogravimetric analysis (TGA) assesses thermal stability .

- Impact : Polymorphs may alter solubility, bioavailability, and mechanical properties. For example, metastable forms may enhance dissolution rates but exhibit lower thermal stability.

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., bacterial acps-pptase). Parameterize fluorine’s electronegativity and tetrazole’s hydrogen-bonding capacity .

- MD Simulations : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water) to assess binding stability over 100-ns trajectories. Analyze root-mean-square deviation (RMSD) to validate pose convergence.

Q. How do structural modifications to the tetrazole ring or benzamide group influence the compound’s biological activity, based on structure-activity relationship (SAR) studies?

- Methodological Answer :

- Tetrazole Modifications : Replace the 2-propyl group with bulkier alkyl chains (e.g., isopentyl) to evaluate steric effects on enzyme binding. Compare IC₅₀ values in inhibition assays .

- Benzamide Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance metabolic stability. Synthesize analogs via Suzuki-Miyaura coupling and test cytotoxicity in cancer cell lines .

- Data Table :

| Modification | Activity (IC₅₀, µM) | Solubility (mg/mL) |

|---|---|---|

| 2-Propyl | 12.3 ± 1.2 | 0.45 |

| 2-Isopentyl | 8.9 ± 0.8 | 0.32 |

| 4-CF₃ | 6.5 ± 0.5 | 0.21 |

Crystallography and Structural Analysis

Q. What are the challenges in determining the crystal structure of this compound using X-ray diffraction, and how can the SHELX software suite address these challenges?

- Methodological Answer :

- Challenges : Low crystal quality, twinning, or weak diffraction due to flexible alkyl chains.

- Solutions :

- SHELXL : Refine structures using high-resolution data, applying restraints for disordered propyl groups. Anisotropic displacement parameters improve model accuracy .

- SHELXD : Solve phases via dual-space methods for small-molecule structures. Use OLEX2 or WinGX for visualization and validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.